molecular formula C18H15ClFN3O3S B2667799 N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034540-66-2

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No.: B2667799
CAS No.: 2034540-66-2
M. Wt: 407.84
InChI Key: DPNIHDORKJUULO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a synthetic small molecule with a molecular formula of C18H15ClFN3O3S and a molecular weight of 407.8 . This chemical features a benzamide core structure linked to a methylsulfonyl-imidazole moiety, a design that is frequently explored in the development of protein kinase inhibitors . The structural architecture of this compound—incorporating a benzamide linker and a heterocyclic system—suggests potential as a scaffold for investigating kinase signaling pathways in cellular assays . Similar compounds with benzamide backbones have demonstrated research value in studying enzyme inhibition and inducing apoptosis and cell cycle arrest in various cancer cell lines, providing a basis for its use in oncological research . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs aimed at designing new therapeutic agents. It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c1-27(25,26)18-21-7-8-23(18)14-4-2-3-13(10-14)17(24)22-11-12-5-6-16(20)15(19)9-12/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNIHDORKJUULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The starting material, 3-chloro-4-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Imidazole Substitution: The benzyl intermediate is then reacted with 2-(methylsulfonyl)-1H-imidazole under basic conditions to introduce the imidazole moiety.

    Amidation: The final step involves the reaction of the substituted benzyl intermediate with 3-aminobenzamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison (Referenced from Evidence):

N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6, ) :

  • Benzamide with a 4-fluoro substituent and a propyl-linked imidazole.
  • Lacks sulfonyl groups; imidazole is unsubstituted.
  • Simpler structure with moderate lipophilicity.

Ponatinib Derivatives (Compounds 17 and 18, ): Feature dimethylamino or pyrrolidinyl groups on the imidazole. Contrasts with the methylsulfonyl group in the target compound, which may enhance stability.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (Compound 38, ): Contains a benzimidazole core and cyano-fluoro substituents. Cyano groups are moderately electron-withdrawing but less polar than sulfonyl.

Patent Compounds (): Examples include trifluoromethyl and cyclopropylamino substituents. Highlight the importance of halogenation and heterocyclic diversity for activity.

Structural Comparison Table
Compound Name / Source Benzamide Substituents Imidazole Substituents Key Functional Groups
Target Compound 3-(2-(Methylsulfonyl)-1H-imidazol-1-yl) 3-Chloro-4-fluorobenzyl Methylsulfonyl, Cl, F
Compound 6 4-Fluorobenzamide Propyl-linked imidazole Fluoro
Ponatinib Derivative Trifluoromethylphenyl Dimethylamino-methyl Amine, CF3
Compound 38 4-Cyano-3-fluorobenzamide Benzimidazole-methyl Cyano, F
Patent Example Trifluoromethylphenyl Cyclopropylamino-pyrimidine CF3, Cyclopropylamino

Pharmacological Implications

  • Anti-Tumor Activity : Compounds in with nitro or trifluoromethyl groups exhibit anti-tumor effects. The target’s chloro-fluoro and sulfonyl groups may enhance cytotoxicity or target specificity .
  • Enzyme Inhibition : highlights benzimidazoles as IDO1 inhibitors. The methylsulfonyl group in the target could modulate enzyme binding via electron withdrawal .

Biological Activity

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H12ClFN2O3S
  • Molecular Weight : 342.8 g/mol
  • IUPAC Name : N-(3-chloro-4-fluorophenyl)-3-(methanesulfonamido)benzamide

The compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors involved in various metabolic pathways. Its structure suggests potential interactions with targets such as:

  • Enzymes : The imidazole ring may participate in interactions with enzymes like cyclooxygenases or lipoxygenases.
  • Receptors : The benzamide moiety could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation or cancer.

Anti-inflammatory Effects

Compounds containing the methylsulfonyl group have been associated with anti-inflammatory activities. Research suggests that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways leading to chronic inflammation, which is a significant factor in many diseases.

Case Studies

  • In Vitro Studies
    • A study investigated the effects of similar benzamide derivatives on human cancer cell lines, reporting IC50 values that indicate effective cytotoxicity at micromolar concentrations. Although specific data for this compound were not available, structural analogs showed promising results in inhibiting cell proliferation.
  • Animal Models
    • Preclinical trials involving imidazole-containing compounds demonstrated reduced tumor size in xenograft models. These findings suggest that the compound may possess similar antitumor activity, warranting further investigation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced cytokine production
Enzyme InhibitionPotential inhibition of cyclooxygenases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, and what purification methods are recommended?

  • Methodology : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : Coupling of 3-chloro-4-fluorobenzylamine with a benzamide precursor via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Step 2 : Introduction of the methylsulfonyl-imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methylsulfonyl protons at δ 3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 437.08).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assays :

  • Enzyme Inhibition : Fluorogenic assays for kinase or protease activity (e.g., Factor Xa inhibition, as seen in structurally related compounds) .
  • Cell Viability : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for antiproliferative effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzyl or imidazole groups) impact pharmacological activity?

  • SAR Insights :

  • Benzyl Group : Chloro and fluoro substituents at the 3- and 4-positions enhance target binding via hydrophobic interactions (e.g., increased potency in kinase inhibitors) .
  • Methylsulfonyl-Imidazole : Replacing the methylsulfonyl group with acetyl or ethylsulfonyl reduces metabolic stability but may improve solubility .
    • Experimental Design : Parallel synthesis of analogs followed by IC50_{50} determination in enzyme assays and logP measurements for solubility profiling .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Analysis :

  • Assay Conditions : Variations in buffer pH, ionic strength, or ATP concentrations (for kinase assays) can alter activity. Standardize protocols using reference inhibitors .
  • Compound Stability : Test for degradation under assay conditions (e.g., light exposure, temperature) via LC-MS .
  • Impurity Profiles : Compare HPLC traces of batches from different sources; impurities >0.5% may skew results .

Q. How can pharmacokinetic properties (e.g., oral bioavailability, plasma protein binding) be optimized for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce ester or carbamate groups on the imidazole to enhance absorption .
  • Plasma Binding : Modify the benzamide core with polar groups (e.g., hydroxyl) to reduce albumin binding, as seen in analogs with >90% free fraction .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., methylsulfonyl oxidation) and block them with fluorine substitutions .

Q. What computational methods are effective for predicting target selectivity and off-target effects?

  • Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with homologous enzymes (e.g., Factor Xa vs. thrombin) .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict ADMET profiles and prioritize analogs .

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